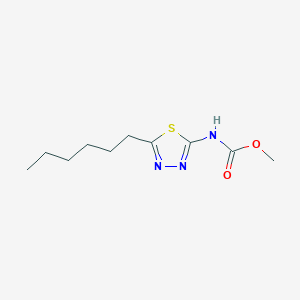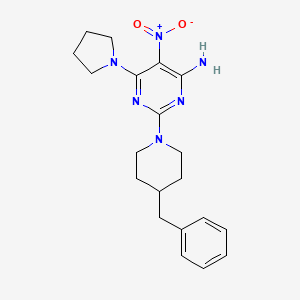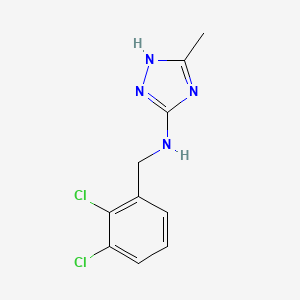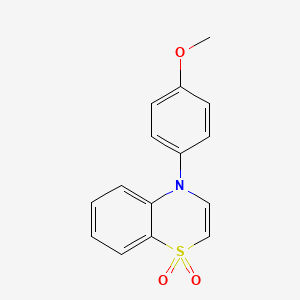![molecular formula C19H20F3N3O2 B12487205 1-(4-Nitrobenzyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B12487205.png)
1-(4-Nitrobenzyl)-4-[2-(trifluoromethyl)benzyl]piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(4-nitrofenil)metil]-4-{[2-(trifluorometil)fenil]metil}piperazina es un compuesto orgánico complejo que pertenece a la clase de los derivados de piperazina. Los derivados de piperazina son conocidos por su amplia gama de actividades biológicas y se utilizan a menudo en química medicinal. Este compuesto en particular presenta un anillo de piperazina sustituido con un grupo 4-nitrofenilmetilo y un grupo 2-(trifluorometil)fenilmetilo, lo que lo convierte en una molécula única y potencialmente valiosa para diversas aplicaciones.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 1-[(4-nitrofenil)metil]-4-{[2-(trifluorometil)fenil]metil}piperazina normalmente implica los siguientes pasos:
Materiales de Partida: La síntesis comienza con 1-metilpiperazina y 4-fluoronitrobenceno.
Reacción: La reacción entre 1-metilpiperazina y 4-fluoronitrobenceno se lleva a cabo en presencia de una base como el carbonato de potasio en un disolvente adecuado como el dimetilsulfóxido (DMSO) o el metanol.
Condiciones: La mezcla de reacción se calienta a reflujo durante varias horas para garantizar la conversión completa de los materiales de partida al producto deseado.
Purificación: El producto bruto se purifica mediante recristalización o cromatografía en columna para obtener 1-[(4-nitrofenil)metil]-4-{[2-(trifluorometil)fenil]metil}piperazina pura
Métodos de Producción Industrial
Los métodos de producción industrial para este compuesto probablemente involucrarían rutas sintéticas similares pero a mayor escala. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y el rendimiento del proceso de producción. Además, los métodos industriales pueden incorporar técnicas de purificación más avanzadas como la cromatografía líquida de alta resolución (HPLC) para garantizar la pureza del producto final.
Análisis De Reacciones Químicas
Tipos de Reacciones
1-[(4-nitrofenil)metil]-4-{[2-(trifluorometil)fenil]metil}piperazina puede experimentar varias reacciones químicas, que incluyen:
Oxidación: El grupo nitro se puede reducir a un grupo amino utilizando agentes reductores como el hidrógeno gaseoso en presencia de un catalizador de paladio.
Reducción: El compuesto se puede oxidar para formar los derivados nitroso o hidroxilamina correspondientes.
Sustitución: Los anillos aromáticos pueden sufrir reacciones de sustitución electrofílica, como nitración o halogenación, en condiciones apropiadas
Reactivos y Condiciones Comunes
Oxidación: Hidrógeno gaseoso, catalizador de paladio.
Reducción: Borohidruro de sodio, hidruro de aluminio y litio.
Sustitución: Ácido nítrico, ácido sulfúrico, halógenos (cloro, bromo).
Productos Principales Formados
Reducción: 1-[(4-aminofenil)metil]-4-{[2-(trifluorometil)fenil]metil}piperazina.
Oxidación: 1-[(4-nitrosofenil)metil]-4-{[2-(trifluorometil)fenil]metil}piperazina.
Sustitución: Varios derivados sustituidos dependiendo de los reactivos utilizados
Aplicaciones Científicas De Investigación
1-[(4-nitrofenil)metil]-4-{[2-(trifluorometil)fenil]metil}piperazina tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas más complejas.
Biología: Se investiga por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se explora como un posible candidato a fármaco para diversas aplicaciones terapéuticas.
Industria: Se utiliza en el desarrollo de nuevos materiales y procesos químicos
Mecanismo De Acción
El mecanismo de acción de 1-[(4-nitrofenil)metil]-4-{[2-(trifluorometil)fenil]metil}piperazina implica su interacción con dianas moleculares y vías específicas. El compuesto puede unirse a enzimas o receptores, alterando su actividad y provocando diversos efectos biológicos. Las dianas y vías moleculares exactas pueden variar según la aplicación y el contexto específico de uso .
Comparación Con Compuestos Similares
Compuestos Similares
1-metil-4-(4-nitrofenil)piperazina: Estructura similar pero carece del grupo trifluorometilo.
1-metil-4-(2-nitrofenil)piperazina: Estructura similar pero con un grupo nitro en una posición diferente.
1-metil-4-(4-aminofenil)piperazina: Estructura similar pero con un grupo amino en lugar de un grupo nitro
Singularidad
1-[(4-nitrofenil)metil]-4-{[2-(trifluorometil)fenil]metil}piperazina es única debido a la presencia de ambos grupos nitrofenil y trifluorometilfenil.
Propiedades
Fórmula molecular |
C19H20F3N3O2 |
|---|---|
Peso molecular |
379.4 g/mol |
Nombre IUPAC |
1-[(4-nitrophenyl)methyl]-4-[[2-(trifluoromethyl)phenyl]methyl]piperazine |
InChI |
InChI=1S/C19H20F3N3O2/c20-19(21,22)18-4-2-1-3-16(18)14-24-11-9-23(10-12-24)13-15-5-7-17(8-6-15)25(26)27/h1-8H,9-14H2 |
Clave InChI |
UHNGKVBPBZXFOA-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1CC2=CC=C(C=C2)[N+](=O)[O-])CC3=CC=CC=C3C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(9-ethyl-9H-carbazol-3-yl)-4-[methyl(thiophen-2-ylsulfonyl)amino]benzamide](/img/structure/B12487123.png)
![8-phenyl-2,4-dihydro-1H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(6H)-dione](/img/structure/B12487125.png)
![2-(3,5-dimethylpiperidin-1-yl)-4-hydroxy-5-[2-(trifluoromethyl)phenyl]-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one](/img/structure/B12487129.png)


![1-{2-[(4-Methylcyclohexyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12487136.png)
![N-(3-chloro-2-methylphenyl)-1-[(4-fluorophenyl)sulfonyl]piperidin-4-amine](/img/structure/B12487141.png)
![2-chloro-5-iodo-N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide](/img/structure/B12487149.png)
![N-(3-{1,1,2,2-tetrafluoro-2-[1,1,2,2,3,3-hexafluoro-3-(trifluoromethoxy)propoxy]ethyl}phenyl)pyridine-3-carboxamide](/img/structure/B12487152.png)
![N'-[2-(benzylsulfanyl)acetyl]morpholine-4-carbohydrazide](/img/structure/B12487156.png)

![6-methoxy-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole](/img/structure/B12487175.png)
![N-(3,5-dimethylphenyl)-2-{[5-(2-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12487177.png)

